Butanamide, 2-(acetylamino)-N-beta-D-glucopyranosyl-3-methyl-3-(nitrosothio)-, (2S)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanamide, 2-(acetylamino)-N-beta-D-glucopyranosyl-3-methyl-3-(nitrosothio)-, (2S)-(9CI) is a complex organic compound with a unique structure that includes an acetylamino group, a glucopyranosyl moiety, and a nitrosothio group
Preparation Methods
The synthesis of Butanamide, 2-(acetylamino)-N-beta-D-glucopyranosyl-3-methyl-3-(nitrosothio)-, (2S)-(9CI) involves multiple steps. One common synthetic route starts with the condensation of 2-hydroxybutyronitrile with acetone cyanohydrin in the presence of a catalyst . This intermediate is then reacted with ammonia to form 2-aminobutyronitrile, which is subsequently hydrolyzed to obtain 2-amino-butanamide
Industrial production methods for this compound are designed to be efficient and environmentally friendly. The process typically involves the use of readily available raw materials and catalysts to minimize waste and reduce costs .
Chemical Reactions Analysis
Butanamide, 2-(acetylamino)-N-beta-D-glucopyranosyl-3-methyl-3-(nitrosothio)-, (2S)-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrosothio group can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In medicine, it is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases . In industry, it is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Butanamide, 2-(acetylamino)-N-beta-D-glucopyranosyl-3-methyl-3-(nitrosothio)-, (2S)-(9CI) involves its interaction with specific molecular targets and pathways. The acetylamino group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function . The glucopyranosyl moiety may be involved in carbohydrate metabolism and signaling pathways . The nitrosothio group can undergo redox reactions, affecting cellular oxidative stress and signaling .
Comparison with Similar Compounds
Similar compounds to Butanamide, 2-(acetylamino)-N-beta-D-glucopyranosyl-3-methyl-3-(nitrosothio)-, (2S)-(9CI) include other butanamides and glucopyranosyl derivatives . the presence of the unique combination of acetylamino, glucopyranosyl, and nitrosothio groups sets this compound apart. This combination of functional groups provides distinct chemical properties and biological activities that are not found in other similar compounds .
Some similar compounds include:
- Butanamide
- 2-amino-butanamide
- N-glucopyranosyl-butanamide
These compounds share some structural similarities but differ in their specific functional groups and overall chemical behavior.
Properties
Molecular Formula |
C13H23N3O8S |
---|---|
Molecular Weight |
381.40 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-methyl-3-nitrososulfanyl-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]butanamide |
InChI |
InChI=1S/C13H23N3O8S/c1-5(18)14-10(13(2,3)25-16-23)11(22)15-12-9(21)8(20)7(19)6(4-17)24-12/h6-10,12,17,19-21H,4H2,1-3H3,(H,14,18)(H,15,22)/t6-,7-,8+,9-,10+,12-/m1/s1 |
InChI Key |
QNMMQEFPNFRVFP-BNVVCWPGSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](C(=O)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C(C)(C)SN=O |
Canonical SMILES |
CC(=O)NC(C(=O)NC1C(C(C(C(O1)CO)O)O)O)C(C)(C)SN=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.